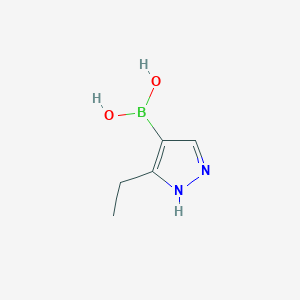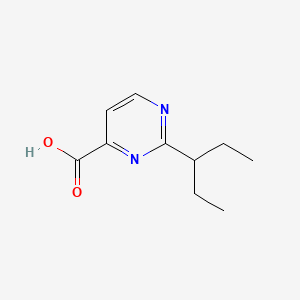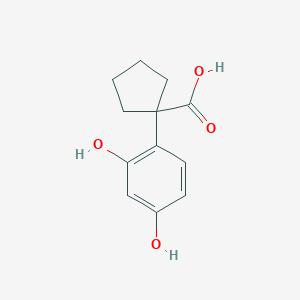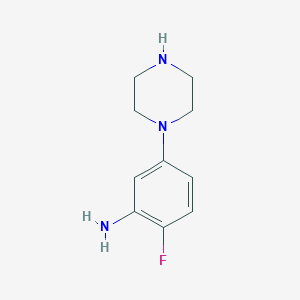
5,5-Dimethylhex-1-yn-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylhex-1-yn-3-amine hydrochloride is a chemical compound with the molecular formula C8H15N.ClH and a molecular weight of 161.67 g/mol . It is known for its unique structure, which includes a terminal alkyne group and a tertiary amine. This compound is often used in various chemical and pharmaceutical research applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylhex-1-yn-3-amine hydrochloride typically involves the alkylation of a suitable amine precursor with a haloalkyne. One common method is the nucleophilic substitution reaction where a haloalkyne reacts with a primary or secondary amine under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethylhex-1-yn-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkylated or N-acylated amines.
Aplicaciones Científicas De Investigación
5,5-Dimethylhex-1-yn-3-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is employed in the synthesis of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylhex-1-yn-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(aminomethyl)-5,5-dimethylhex-1-yne hydrochloride: Similar structure with an additional aminomethyl group.
1,5-Dimethylhexylamine: Shares the dimethylhexyl backbone but lacks the alkyne group.
Uniqueness
5,5-Dimethylhex-1-yn-3-amine hydrochloride is unique due to its combination of a terminal alkyne and a tertiary amine, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H16ClN |
|---|---|
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
5,5-dimethylhex-1-yn-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-5-7(9)6-8(2,3)4;/h1,7H,6,9H2,2-4H3;1H |
Clave InChI |
RPCREIUIRNDUOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C#C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)

![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)







![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
